1h-Imidazo[4,5-b]pyridine-6-sulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
91160-06-4 |
|---|---|
Molecular Formula |
C6H5N3O3S |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridine-6-sulfonic acid |
InChI |
InChI=1S/C6H5N3O3S/c10-13(11,12)4-1-5-6(7-2-4)9-3-8-5/h1-3H,(H,7,8,9)(H,10,11,12) |
InChI Key |
UQTVQJWEUXMWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to the 1H-Imidazo[4,5-b]pyridine Core System
The construction of the 1H-imidazo[4,5-b]pyridine core can be achieved through several established synthetic pathways. These routes often involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure or the simultaneous construction of both rings. Key strategies include cyclocondensation reactions, reductive cyclizations, palladium-catalyzed cross-coupling reactions, and microwave-assisted protocols.
Cyclocondensation Reactions from 2,3-Diaminopyridines
A prevalent and traditional method for synthesizing the imidazo[4,5-b]pyridine scaffold is the cyclocondensation of 2,3-diaminopyridines with various carbonyl compounds or their equivalents. nih.govnih.gov This approach involves the reaction of the vicinal diamine functionality on the pyridine ring with a one-carbon unit, which can be an aldehyde, a carboxylic acid, or a derivative thereof, to form the imidazole ring.
The reaction of 2,3-diaminopyridine (B105623) with aldehydes is a common strategy. nih.govjscimedcentral.com For instance, the condensation of 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine with sodium bisulfite adducts of benzaldehydes has been employed to produce 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines, respectively. nih.gov Similarly, the reaction of 3,4-diaminopyridine with substituted aryl aldehydes in the presence of zinc triflate as a catalyst in refluxing methanol (B129727) provides a straightforward route to 2-substituted-1H-imidazo[4,5-c]pyridine derivatives. jscimedcentral.com While these examples lead to the isomeric imidazo[4,5-c]pyridines, the underlying principle of cyclocondensation is directly applicable to the synthesis of the [4,5-b] isomers.
Oxidative cyclization of diaminopyridines with aldehydes represents another facet of this methodology. For example, the reaction of 5,6-diaminopyridines with aryl aldehydes can lead to the formation of the imidazo[4,5-b]pyridine ring system. nih.gov The use of nitrobenzene (B124822) as both a solvent and an oxidant has been described in the parallel synthesis of 1H-imidazo[4,5-b]pyridines. researchgate.net
| Starting Material | Reagent | Product | Reference |
| 2,3-Diaminopyridine | Aldehydes | 2-Substituted-1H-imidazo[4,5-b]pyridines | nih.gov |
| 2,3-Diaminopyridine | Carboxylic Acids | 2-Substituted-1H-imidazo[4,5-b]pyridines | jscimedcentral.com |
| 5,6-Diaminopyridines | Aryl Aldehydes | Imidazo[4,5-b]pyridines | nih.gov |
Reductive Cyclization Approaches for Imidazopyridine Formation
Reductive cyclization offers an alternative and powerful strategy for the synthesis of the imidazo[4,5-b]pyridine core. This method typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.
A notable example is the synthesis of substituted imidazo[4,5-b]pyridinones through the reductive cyclization of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds. rsc.org In this process, the nitro group is reduced, commonly by catalytic hydrogenation over palladium or with sodium borohydride (B1222165) in the presence of palladium, to an amino group which subsequently cyclizes to form the pyridinone ring fused to the imidazole. rsc.org
Another approach starts from 2-chloro-3-nitropyridine. acs.org A tandem sequence of a nucleophilic aromatic substitution (SNAr) reaction with primary amines, followed by the in situ reduction of the nitro group and subsequent heteroannulation with aldehydes, yields functionalized imidazo[4,5-b]pyridines. acs.orgresearchgate.net This one-pot process, often carried out in environmentally benign solvents like a water-isopropanol mixture, is highly efficient. acs.org A similar strategy involves the iron-mediated reduction of an oxadiazole fragment to a diaminopyrazine, which then cyclizes to form imidazopyrazines, a related class of compounds. nih.gov
A solid-phase synthesis approach has also been developed where a polymer-supported amine reacts with 2,4-dichloro-3-nitropyridine (B57353). acs.org This is followed by the replacement of the second chlorine with another amine, reduction of the nitro group, and finally, imidazole ring closure with an aldehyde. acs.org
| Precursor | Key Transformation | Product | Reference |
| 4-Nitro-1H-imidazol-5-yl carbonyl compounds | Catalytic hydrogenation | Imidazo[4,5-b]pyridinones | rsc.org |
| 2-Chloro-3-nitropyridine | SNAr followed by nitro reduction and cyclization | Functionalized 1H-imidazo[4,5-b]pyridines | acs.orgresearchgate.net |
| Polymer-supported amine and 2,4-dichloro-3-nitropyridine | Nitro group reduction and cyclization | Trisubstituted imidazo[4,5-b]pyridines | acs.org |
Palladium-Catalyzed Cross-Coupling Strategies for Scaffold Construction
Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool for the construction of the imidazo[4,5-b]pyridine scaffold, allowing for the introduction of a wide range of substituents. nih.gov These methods often involve the formation of carbon-carbon or carbon-nitrogen bonds.
The Suzuki cross-coupling reaction is a prominent example, typically used for the synthesis of 2-substituted, 6-substituted, and 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov This reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide or triflate under the catalysis of a palladium complex. nih.govnih.gov The mild reaction conditions and the commercial availability of a diverse array of boronic acids make this a highly attractive method. nih.gov For instance, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines were synthesized using optimized Suzuki coupling conditions. nih.gov
Palladium-catalyzed amidation is another effective strategy. The coupling of 2-chloro-3-aminopyridines with primary amides, followed by in situ cyclization and dehydration, provides a regioselective route to N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.org This method addresses the challenge of regioselectivity, which can be difficult to control in other synthetic approaches. organic-chemistry.org
Furthermore, palladium-catalyzed direct C-H arylation has been reported for the functionalization of the imidazopyridine core. researchgate.net This allows for the introduction of aryl groups at specific positions on the heterocyclic scaffold.
| Reaction Type | Coupling Partners | Catalyst System | Product | Reference |
| Suzuki Coupling | Arylboronic acids and halo-imidazopyridines | Palladium catalyst | Aryl-substituted imidazo[4,5-b]pyridines | nih.gov |
| Amidation | 2-Chloro-3-aminopyridines and primary amides | Palladium catalyst (e.g., with Me4tBu-XPhos ligand) | N1-substituted imidazo[4,5-b]pyridines | organic-chemistry.org |
| Direct C-H Arylation | Imidazopyridines and aryl halides | Palladium acetate | Arylated imidazo[4,5-b]pyridines | researchgate.net |
Microwave-Assisted Synthesis Protocols for Imidazopyridines
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often lead to cleaner products. eurjchem.com The synthesis of imidazopyridines has greatly benefited from this technology.
One-pot sequential routes under microwave irradiation have been developed for the synthesis of fused imidazoquinolines, a related class of compounds. rsc.org This strategy involves the condensation of substituted 2-aminopyridines with 2-bromo-2'-nitroacetophenone (B32119) to generate an imidazo[1,2-a]pyridine (B132010), followed by reduction of the nitro group and a Pictet-Spengler cyclization with aldehydes. rsc.org
More directly for the imidazo[1,2-a]pyridine scaffold, microwave-assisted annulation of various substituted 2-aminopyridines with α-bromoketones in a green solvent like a water-isopropanol mixture has been shown to be highly efficient, providing excellent yields in short reaction times. acs.org Similarly, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been achieved with high yields under microwave heating. nih.gov The synthesis of phenacyl bromides, key intermediates for imidazo[1,2-a]pyridine synthesis, has also been accelerated using microwave irradiation. sci-hub.se
These examples, while focusing on the imidazo[1,2-a]pyridine isomer, demonstrate the power of microwave assistance in the synthesis of the broader imidazopyridine family, including the [4,5-b] isomers. The rapid and efficient nature of these protocols makes them highly suitable for the construction of diverse compound libraries. eurjchem.comacs.org
| Reaction | Key Features | Product | Reference |
| One-pot sequential synthesis | Microwave-assisted, Pictet-Spengler cyclization | Pyrido fused imidazo[4,5-c]quinolines | rsc.org |
| Annulation of 2-aminopyridines and α-bromoketones | Catalyst-free, green solvent, microwave irradiation | Imidazo[1,2-a]pyridines | acs.org |
| Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Microwave heating, high yields | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | nih.gov |
Targeted Synthesis of 1H-Imidazo[4,5-b]pyridine-6-sulfonic Acid and Related Sulfonyl Derivatives
While the previously discussed methods provide general access to the imidazo[4,5-b]pyridine core, the synthesis of specifically substituted derivatives like this compound requires targeted strategies for the introduction of the sulfonic acid group.
Introduction of the Sulfonic Acid Group via Sulfonylation Reactions
The introduction of a sulfonic acid or sulfonyl group onto an aromatic or heteroaromatic ring is typically achieved through sulfonylation reactions. While direct sulfonation of the imidazo[4,5-b]pyridine ring system at the 6-position is a plausible route, the specific conditions and regioselectivity would need to be carefully controlled to avoid unwanted side reactions or isomerization.
A more controlled approach often involves the synthesis of a precursor molecule that can be readily converted to the sulfonic acid. For example, a common strategy for the synthesis of related biarylsulfonamides involves the use of pre-functionalized building blocks. nih.gov
In the context of solid-phase synthesis, a key building block like 2,4-dichloro-3-nitropyridine can be functionalized in a stepwise manner. acs.org It is conceivable that a precursor bearing a group amenable to conversion into a sulfonic acid, such as a thiol or a halide, could be incorporated at the desired position on the pyridine ring prior to the imidazole ring formation. This pre-functionalized intermediate could then be carried through the synthetic sequence, and the sulfonic acid group could be unmasked or installed in a final step.
| Precursor | Reagent | Product | Potential Challenges |
| 1H-Imidazo[4,5-b]pyridine | Chlorosulfonic Acid / Oleum (B3057394) | This compound | Regioselectivity, harsh conditions |
| 6-Halo-1H-imidazo[4,5-b]pyridine | Sulfite (B76179) salt (e.g., Na2SO3) | This compound salt | Reaction conditions, catalyst requirement |
| 6-Amino-1H-imidazo[4,5-b]pyridine | Diazotization followed by reaction with SO2/CuCl2 | 1H-Imidazo[4,5-b]pyridine-6-sulfonyl chloride | Multi-step process |
Oxidation-Based Methodologies for Sulfonic Acid Formation
The formation of aryl sulfonic acids often involves oxidation processes. For instance, the synthesis of pyridine-3-sulfonic acid can be achieved through a multi-step process starting with the oxidation of 3-chloropyridine (B48278) to 3-chloropyridine-N-oxide. This is followed by the substitution of the chlorine atom with a sulfonic acid group and subsequent reduction to yield the final product. google.com A similar oxidative strategy could theoretically be applied to a suitably substituted imidazo[4,5-b]pyridine precursor.
Another relevant method involves the oxidative conversion of alcohols and ketones to α-sulfonyloxyketones using reagents like (diacetoxyiodo)benzene (B116549) in the presence of a sulfonic acid source. nih.gov This intermediate can then react with an appropriate aminopyridine to form the imidazopyridine ring system, potentially incorporating the sulfonic acid moiety or a precursor. nih.gov Furthermore, electrochemical methods offer a modern approach to oxidation. Selective oxidative C-H sulfenylation of imidazopyridine heterocycles has been demonstrated using an undivided electrolytic cell, which avoids the need for stoichiometric chemical oxidants and produces hydrogen gas as the only byproduct. researchgate.net While this method introduces a sulfenyl group, further oxidation could potentially yield the desired sulfonic acid.
Condensation with Sulfonyl Chloride or Sulfonic Acid Precursors
Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (–SO₂OH) group. wikipedia.org Common sulfonating agents include sulfuric acid, oleum (fuming sulfuric acid), chlorosulfonic acid, and sulfur trioxide. wikipedia.orgresearchgate.net The choice of reagent is critical as side reactions can increase with higher temperatures and sulfur trioxide concentrations. researchgate.net For instance, heating an aromatic compound with sulfuric acid is a typical method. wikipedia.org To drive the reaction equilibrium, dehydrating agents like thionyl chloride can be added. wikipedia.org
The direct sulfonation of the 1H-imidazo[4,5-b]pyridine core would be influenced by the directing effects of the fused imidazole and pyridine rings. The sulfonic acid group itself is a strong electron-withdrawing group, which, once installed, would direct subsequent electrophiles to the meta position. numberanalytics.com This reaction is also notably reversible; desulfonation can occur in dilute hot aqueous acid, a property useful for employing the sulfonate group as a temporary protecting group. wikipedia.org
The reaction of 2,3-diaminopyridine with sodium bisulfite adducts of corresponding benzaldehydes has been used to synthesize imidazo[4,5-b]pyridines. nih.gov This suggests that precursors containing a sulfonic acid group or a group that can be converted to it could potentially be used in the initial condensation step to build the final molecule.
Advanced Catalytic Approaches in 1H-Imidazo[4,5-b]pyridine Synthesis
Modern synthetic chemistry increasingly relies on catalysts to improve efficiency, selectivity, and environmental friendliness.
Lewis acids are effective catalysts for a wide range of organic transformations. Zinc triflate (Zn(OTf)₂), a mild Lewis acid, has been successfully used to catalyze the synthesis of 2-substituted 1H-imidazo[4,5-c]pyridine derivatives from the condensation of 3,4-diaminopyridine with various substituted aldehydes. jscimedcentral.com This method is noted for its simple reaction conditions and good yields. jscimedcentral.com Zinc salts, in general, are considered environmentally benign, low in toxicity, and inexpensive, aligning with the principles of green chemistry. nih.gov Other zinc salts like ZnCl₂ have also been used as additives to promote the synthesis of imidazo[1,2-a]pyridines, where the zinc is thought to accelerate the reaction by coordinating with oxygen atoms. nih.gov Indium(III) chloride (InCl₃) is another Lewis acid that has been used to catalyze multicomponent reactions for the synthesis of highly substituted pyridines and fused pyridine systems. nih.gov
Brønsted acidic ionic liquids (BAILs) have emerged as highly efficient and recyclable catalysts for various organic reactions. researchgate.netmdpi.com These compounds combine the properties of a Brønsted acid with the unique characteristics of ionic liquids, such as low vapor pressure and high thermal stability. researchgate.netmdpi.com For example, a novel caprolactam-based Brønsted acidic ionic liquid has been developed for the Beckmann rearrangement, serving as both a catalyst and a reaction medium. mdpi.com Imidazolium-based BAILs have also been shown to be excellent catalysts for reactions like the tetrahydropyranylation of alcohols. fao.org Polyvinylimidazole-based Brønsted acidic ionic liquids grafted onto silica (B1680970) have been used as heterogeneous catalysts for the preparation of quinoxalines, demonstrating high efficiency and recyclability. tubitak.gov.tr Given their success in catalyzing the formation of other nitrogen-containing heterocycles, BAILs represent a promising approach for the synthesis of the imidazo[4,5-b]pyridine core.
The development of metal-free and green synthetic methods is a major focus in contemporary organic chemistry to minimize environmental impact. sioc-journal.cn For the synthesis of imidazopyridine derivatives, several eco-friendly protocols have been reported. These include catalyst-free condensation reactions performed under mild conditions, sometimes using water as a solvent. nih.govacs.org For example, a rapid, metal-free synthesis of imidazo[1,2-a]pyridines has been achieved in an aqueous medium under ambient conditions. allfordrugs.com Microwave-assisted synthesis is another green chemistry tool that often leads to reduced reaction times and higher yields. eurjchem.comnih.gov One-pot, multi-component reactions are also a hallmark of green synthesis, as they reduce the number of steps and purification procedures required. sioc-journal.cn The use of non-volatile and reusable catalysts like ammonium (B1175870) chloride in ethanol (B145695) further contributes to the green credentials of these synthetic routes. nih.gov
Chemical Reactivity and Transformation of the Sulfonic Acid Group and Imidazo[4,5-b]pyridine Core
The this compound molecule possesses two main sites for chemical reactions: the sulfonic acid group and the heterocyclic core.
The sulfonic acid group (–SO₃H) is a versatile functional group. As a strong acid, it can participate in typical acid-base reactions. It can also be converted into other functional groups. For example, sulfonyl chlorides can be formed, which are important intermediates for synthesizing sulfonamides and sulfonate esters. The desulfonation reaction, which removes the sulfonic acid group, is a key transformation, often achieved by treating with dilute acid at elevated temperatures. wikipedia.org This reversibility allows the sulfonic acid group to be used as a regiochemical directing group in electrophilic aromatic substitutions before being removed. wikipedia.orgnumberanalytics.com
The imidazo[4,5-b]pyridine core itself is also reactive. The nitrogen atoms in both the imidazole and pyridine rings possess lone pairs of electrons, making them nucleophilic and susceptible to alkylation. mdpi.com The specific site of alkylation can depend on the reaction conditions and the nature of the alkylating agent, potentially leading to a mixture of regioisomers. nih.govmdpi.com The carbon atoms of the heterocyclic core can also undergo substitution reactions. For instance, the C3 position of the related imidazo[1,2-a]pyridine system is known to be nucleophilic and can participate in conjugate addition reactions. acs.org Furthermore, the core can be functionalized through various catalyzed cross-coupling reactions or direct C-H functionalization, allowing for the introduction of a wide array of substituents. researchgate.netnih.gov
Interactive Data Table: Catalysts in Imidazopyridine Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference(s) |
| Lewis Acid | Zinc Triflate (Zn(OTf)₂) | Condensation | Mild conditions, good yields, environmentally benign | jscimedcentral.com, nih.gov |
| Lewis Acid | Indium(III) Chloride (InCl₃) | Multicomponent Reaction | Good to excellent yields for highly substituted systems | nih.gov |
| Brønsted Acidic Ionic Liquid | Caprolactam-based BAILs | Rearrangement/Condensation | Recyclable, acts as both catalyst and solvent | mdpi.com |
| Brønsted Acidic Ionic Liquid | Polyvinylimidazole-based BAILs on Silica | Condensation | Heterogeneous, recyclable, high efficiency | tubitak.gov.tr |
| Green Catalyst | Ammonium Chloride | Condensation | Metal-free, mild conditions, non-volatile | nih.gov |
| --- | None (Catalyst-Free) | Condensation | Environmentally friendly, simple procedure | nih.gov, allfordrugs.com |
Nucleophilic Substitution Reactions involving the Sulfonamide Group
The sulfonamide derivative of this compound serves as a key intermediate for introducing a wide array of substituents onto the pyridine ring via nucleophilic aromatic substitution (SNAr) reactions. While direct nucleophilic substitution on the sulfonamide group itself is not the primary pathway, the sulfonamide can be readily converted to a better leaving group, such as a halogen, to facilitate these reactions. For instance, the analogous 6-chloro-imidazo[4,5-b]pyridine derivatives have been shown to undergo nucleophilic substitution with various amines. nih.gov
In a typical synthetic sequence, the sulfonic acid is first converted to the corresponding sulfonyl chloride, which can then be reacted with an amine to form the sulfonamide. This sulfonamide can then be transformed into a 6-halo-imidazo[4,5-b]pyridine. This halogenated intermediate is then susceptible to attack by a variety of nucleophiles.
Research has demonstrated that the reactivity of the pyridine ring in imidazo[4,5-b]pyridines is significant, particularly at the 2 and 4-positions for nucleophilic substitution. nih.gov However, with appropriate activation, the 6-position can also be targeted. The presence of the fused imidazole ring influences the electron distribution of the pyridine ring, thereby affecting its reactivity towards nucleophiles.
Table 1: Examples of Nucleophilic Substitution Reactions on Imidazo[4,5-b]pyridine Derivatives
| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |
| 2,6-dichloro-imidazo[4,5-b]pyridine | Methylamine | 2-chloro-6-(methylamino)imidazo[4,5-b]pyridine | 0 °C | nih.gov |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Allyl bromide | 3-allyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | K2CO3, TBAB, DMF | researchgate.net |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Propargyl bromide | 6-bromo-2-phenyl-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | K2CO3, TBAB, DMF | researchgate.net |
This table is illustrative and based on the reactivity of related halo-imidazo[4,5-b]pyridines as direct examples for the sulfonamide derivative were not found in the searched literature.
Derivatization of Sulfonic Acid into Related Functional Groups
The sulfonic acid group of this compound is a versatile functional group that can be converted into a range of other important chemical entities. These transformations expand the synthetic utility of the core scaffold, allowing for the introduction of functionalities with different electronic and steric properties.
One of the most common derivatizations is the conversion of the sulfonic acid to a sulfonyl chloride . This is typically achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a highly reactive intermediate that can readily undergo reactions with various nucleophiles.
For example, the sulfonyl chloride can be reacted with:
Amines to form sulfonamides .
Alcohols or phenols to form sulfonate esters .
Water to regenerate the sulfonic acid.
Furthermore, the sulfonic acid group can be replaced entirely through desulfonation reactions, which typically occur under acidic conditions with heating. This allows for the introduction of a hydrogen atom in its place. While synthetically useful, this process removes the functional handle for further derivatization at this position.
Table 2: Potential Derivatizations of this compound
| Starting Material | Reagent | Product Functional Group |
| This compound | Thionyl chloride (SOCl₂) | Sulfonyl chloride |
| 1h-Imidazo[4,5-b]pyridine-6-sulfonyl chloride | Ammonia (NH₃) | Sulfonamide |
| 1h-Imidazo[4,5-b]pyridine-6-sulfonyl chloride | Ethanol (CH₃CH₂OH) | Ethyl sulfonate |
| This compound | Dilute acid, heat | (desulfonation) |
This table outlines plausible synthetic transformations based on general reactions of aromatic sulfonic acids, as specific literature for this compound was not identified.
Hydrogenation of the Imidazo (B10784944) Ring to Modify Electronic Properties
The reduction of the imidazo ring in related imidazo[4,5-c]pyridine derivatives has been accomplished using reagents such as formic acid in the presence of triethylamine. researchgate.net This method results in the formation of 5-formylspinaceamines, indicating that the imidazole ring is susceptible to reduction under these conditions. researchgate.net The formyl group can subsequently be removed by acid hydrolysis. researchgate.net
The modification of the electronic properties through hydrogenation can have profound effects on the molecule's interaction with biological targets. The change from a planar, aromatic imidazole ring to a non-planar, saturated or partially saturated ring system alters the molecule's shape and the availability of its lone pair electrons, which can impact binding affinities and biological function.
Table 3: Potential Reduction Products of the Imidazo[4,5-b]pyridine Ring System
| Starting Ring System | Reducing Agent | Resulting Ring System | Reference |
| Imidazo[4,5-c]pyridine | Formic acid, Triethylamine | 5-Formylspinaceamine | researchgate.net |
| 2-Chloro-3-nitropyridine (precursor) | Zn/HCl | 2,3-Diaminopyridine | acs.org |
This table provides examples of reductions on related ring systems to infer the potential reactivity of the imidazo ring in this compound.
Mechanistic Investigations of Compound Synthesis and Reactivity
Elucidation of Reaction Mechanisms in 1H-Imidazo[4,5-b]pyridine Formation
The formation of the 1H-imidazo[4,5-b]pyridine skeleton is a critical step in the synthesis of its derivatives. Several synthetic strategies have been developed, with the most common approach involving the condensation of 2,3-diaminopyridine (B105623) with a suitable one-carbon synthon, typically an aldehyde or a carboxylic acid derivative.
One prevalent method is the reaction of 2,3-diaminopyridine with an aldehyde in the presence of an oxidizing agent or a catalyst. The reaction is believed to proceed through the initial formation of a Schiff base between one of the amino groups of the diaminopyridine and the aldehyde. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. Subsequent aromatization, often facilitated by an oxidant or through spontaneous dehydrogenation, leads to the formation of the stable imidazo[4,5-b]pyridine ring system. jscimedcentral.comnih.gov The use of catalysts, such as zinc triflate, has been shown to promote this condensation, likely by activating the aldehyde carbonyl group towards nucleophilic attack. jscimedcentral.com
Another well-established route is the Phillips reaction, which involves heating a mixture of 2,3-diaminopyridine with a carboxylic acid or its derivative (e.g., orthoester or acid chloride). The initial step is the acylation of one of the amino groups to form an N-acyl-2,3-diaminopyridine intermediate. This is followed by a dehydrative cyclization to furnish the imidazole (B134444) ring.
More contemporary approaches have focused on developing one-pot tandem reactions to streamline the synthesis. For instance, a sequence involving a nucleophilic aromatic substitution (SNAr) on a substituted 2-chloro-3-nitropyridine, followed by reduction of the nitro group to an amine, and subsequent in-situ cyclization with an aldehyde has been reported. acs.org This method offers the advantage of building complexity in a single synthetic operation. A plausible mechanistic pathway for this heteroannulation involves the formation of an imine intermediate, followed by cyclization and aromatization. acs.org
The regioselectivity of these cyclization reactions is a key consideration, particularly when using substituted diaminopyridines. The electronic and steric properties of the substituents on the pyridine (B92270) ring can influence which amino group reacts first and the subsequent ease of cyclization.
Role of Intermediates in Sulfonic Acid and Sulfonamide Derivatization
The introduction of a sulfonic acid group at the 6-position of the 1H-imidazo[4,5-b]pyridine ring is anticipated to proceed via an electrophilic aromatic substitution mechanism. Drawing parallels with the sulfonation of pyridine, which is known to be a challenging reaction due to the deactivating effect of the nitrogen atom, the reaction likely requires harsh conditions, such as fuming sulfuric acid (H₂SO₄/SO₃). vaia.compearson.com The pyridine nitrogen, being basic, is protonated in the strongly acidic medium, further deactivating the ring towards electrophilic attack. vaia.com
The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. The reaction mechanism involves the attack of the π-electron system of the pyridine ring on the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or a σ-complex. vaia.commasterorganicchemistry.com For pyridine itself, substitution is favored at the 3-position (meta to the nitrogen) as the positive charge in the intermediate is never placed on the electronegative nitrogen atom. vaia.com Given that the 6-position in 1H-imidazo[4,5-b]pyridine is equivalent to the 3-position of a pyridine ring, sulfonation is expected to occur at this site.
The formation of sulfonamides from 1H-imidazo[4,5-b]pyridine-6-sulfonic acid would typically proceed through the conversion of the sulfonic acid to a more reactive intermediate, most commonly a sulfonyl chloride. This transformation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The resulting sulfonyl chloride is a highly electrophilic species. The subsequent reaction with a primary or secondary amine leads to the formation of the corresponding sulfonamide. nih.govnih.gov The mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The reaction is often carried out in the presence of a base to neutralize the HCl produced. nih.gov
The key intermediate in this derivatization is the sulfonyl chloride. Its reactivity and stability are crucial for the successful synthesis of a diverse range of sulfonamides. The nature of the amine used (primary, secondary, aromatic, or aliphatic) will determine the structure of the final sulfonamide derivative.
Theoretical Examination of Reaction Pathways and Product Formation
Theoretical and computational studies provide valuable insights into the reactivity and reaction mechanisms of heterocyclic compounds. While specific theoretical examinations of the synthesis of this compound are not extensively reported in the literature, inferences can be drawn from studies on the parent 1H-imidazo[4,5-b]pyridine and related systems.
Computational studies on pyridine and its derivatives have confirmed that the pyridine nitrogen atom has a deactivating effect on the ring towards electrophilic substitution. researchgate.net Molecular orbital calculations show that the highest occupied molecular orbital (HOMO), which participates in the reaction with an electrophile, has a lower energy in pyridine compared to benzene, indicating lower reactivity. Furthermore, the distribution of electron density in the HOMO and the stability of the Wheland intermediate predict that electrophilic attack is most favorable at the C-3 position. vaia.com
For the 1H-imidazo[4,5-b]pyridine system, the fused imidazole ring introduces additional electronic effects. The imidazole ring is generally considered electron-rich and can influence the reactivity of the fused pyridine ring. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to model the structure and electronic properties of 1H-Imidazo[4,5-b]pyridine. Such studies would help in predicting the most nucleophilic sites and the preferred positions for electrophilic attack. It is plausible that the electron-donating nature of the imidazole ring could partially offset the deactivating effect of the pyridine nitrogen, potentially making the sulfonation reaction more facile than in pyridine itself.
In the context of sulfonamide formation, theoretical studies could be used to model the reaction pathway of the nucleophilic attack of an amine on the 1H-imidazo[4,5-b]pyridine-6-sulfonyl chloride intermediate. These calculations could help in understanding the transition state geometry and the activation energy of the reaction, providing insights into the reaction kinetics and the influence of different amine nucleophiles on the reaction rate and yield.
Interactive Data Tables:
Table 1: Key Intermediates in the Synthesis of 1H-Imidazo[4,5-b]pyridine and its Sulfonamide Derivatives
| Intermediate | Role in Synthesis |
| Schiff Base | Formed from 2,3-diaminopyridine and an aldehyde; precursor to the imidazole ring. |
| N-acyl-2,3-diaminopyridine | Formed from 2,3-diaminopyridine and a carboxylic acid derivative; cyclizes to form the imidazole ring. |
| Wheland Intermediate (σ-complex) | Resonance-stabilized carbocation formed during electrophilic sulfonation of the pyridine ring. |
| 1H-Imidazo[4,5-b]pyridine-6-sulfonyl chloride | Reactive intermediate formed from the sulfonic acid; key for sulfonamide synthesis. |
Table 2: Common Reagents in the Synthesis and Derivatization
| Reagent | Function |
| 2,3-Diaminopyridine | Starting material for the formation of the 1H-imidazo[4,5-b]pyridine ring. |
| Aldehydes/Carboxylic Acids | Provide the C2 carbon of the imidazole ring. |
| Fuming Sulfuric Acid (H₂SO₄/SO₃) | Sulfonating agent for electrophilic aromatic substitution. |
| Thionyl Chloride (SOCl₂) | Converts the sulfonic acid to the corresponding sulfonyl chloride. |
| Primary/Secondary Amines | Nucleophiles for the formation of sulfonamides from the sulfonyl chloride. |
| Zinc Triflate | Catalyst for the condensation of diaminopyridines with aldehydes. |
Derivatization Strategies and Analogue Development
Modifications at the Imidazo[4,5-b]pyridine Nitrogen Atoms (N1, N3)
The imidazo[4,5-b]pyridine scaffold contains two key nitrogen atoms within the imidazole (B134444) portion of the ring system, at the N1 and N3 positions, which are primary sites for modification. mdpi.com Alkylation of these nitrogen atoms is a common strategy to introduce a variety of substituents, thereby influencing the molecule's properties.
The N-alkylation of the imidazo[4,5-b]pyridine core is often not selective and can lead to a mixture of monoalkylated and polyalkylated products. mdpi.com The regioselectivity of these reactions is influenced by the existing substituents on the heterocyclic core and the specific reaction conditions employed, such as the choice of base and solvent. acs.org For instance, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides under phase transfer catalysis conditions can result in substitution at both the N3 and N4 (pyridine nitrogen) positions. researchgate.net In some cases, such as with ethyl 2-bromoacetate, simultaneous alkylation at the N1, N3, and N4 positions has been observed. researchgate.net
The use of different alkylating agents, such as allyl bromide and propargyl bromide, has been shown to produce N-substituted imidazo[4,5-b]pyridine derivatives. uctm.edu The structural characterization of the resulting regioisomers is often a significant challenge, necessitating the use of advanced analytical techniques like 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) to definitively assign the position of the newly introduced alkyl group. nih.gov Research has also demonstrated that N-methylation can be achieved using methyl iodide in DMF, although this can also result in low yields of the desired products due to the lack of selectivity. mdpi.com
A summary of representative N-alkylation reactions on the imidazo[4,5-b]pyridine core is presented below:
| Precursor | Reagent | Conditions | Position(s) of Modification | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Alkyl halides | Phase Transfer Catalysis | N3, N4 | researchgate.net |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | Phase Transfer Catalysis | N1, N3, N4 | researchgate.net |
| 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridines | Allyl bromide/Propargyl bromide | K2CO3, TBAB, DMF | N3 | uctm.edu |
| Cyano-substituted imidazo[4,5-b]pyridines | Methyl iodide | DMF | N-methyl | mdpi.com |
Functionalization of the Pyridine (B92270) Ring (e.g., at C6, C7)
Functionalization of the pyridine ring portion of the imidazo[4,5-b]pyridine scaffold, particularly at the C6 and C7 positions, provides another avenue for creating structural diversity. A common approach involves the introduction of a halogen atom, which can then serve as a handle for further modifications, such as cross-coupling reactions.
Halogenation, particularly bromination, at the C6 position is a well-established strategy. For example, 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines have been synthesized and utilized as key intermediates. eurjchem.com These bromo-derivatives are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C6 position, significantly expanding the chemical space of accessible analogues. nih.gov The synthesis of various 2,6-disubstituted imidazo[4,5-b]pyridines has been successfully achieved using this methodology. nih.gov
While direct functionalization at the C7 position of the 1H-imidazo[4,5-b]pyridine-6-sulfonic acid is less commonly reported, general methods for the functionalization of the pyridine ring can be applied. These include C-H activation strategies, which are increasingly being explored for the direct introduction of functional groups onto heterocyclic systems, although this is more established for the isomeric imidazo[1,2-a]pyridines. acs.org The synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine has been reported, indicating that substitution at the C7 position is feasible. mdpi.com
Below is a table summarizing key functionalization reactions on the pyridine ring of the imidazo[4,5-b]pyridine scaffold:
| Precursor | Reaction | Reagent/Catalyst | Position of Modification | Product | Reference |
| 2,3-Diaminopyridine (B105623) derivative | Cyclocondensation/Halogenation | N-Bromosuccinimide | C6 | 6-Bromo-imidazo[4,5-b]pyridine | eurjchem.com |
| 6-Bromo-imidazo[4,5-b]pyridine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C6 | 6-Aryl-imidazo[4,5-b]pyridine | nih.gov |
| 5-Methyl-3,4-diaminopyridine | Cyclocondensation | Formic acid | C7 | 7-Methyl-3H-imidazo[4,5-c]pyridine | mdpi.com |
Diversification of the Sulfonic Acid Moiety to Related Sulfur-Containing Functional Groups (e.g., sulfonamides, sulfonate esters)
The sulfonic acid group at the C6 position is a prime candidate for chemical modification to generate related sulfur-containing functional groups, such as sulfonamides and sulfonate esters. These transformations can significantly alter the biological and physicochemical properties of the parent molecule.
The most common route to synthesize sulfonamides from sulfonic acids involves a two-step process. First, the sulfonic acid is converted into a more reactive sulfonyl chloride. This is typically achieved using reagents like chlorosulfonic acid or thionyl chloride. researchgate.net The resulting sulfonyl chloride is then reacted with a primary or secondary amine to furnish the corresponding sulfonamide. This classic approach is widely used in the synthesis of a variety of sulfonamide-containing compounds. nih.gov A related compound, N-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)benzenesulfonamide, has been synthesized, demonstrating the feasibility of attaching a sulfonamide linkage to the imidazopyridine scaffold. researchgate.net
Similarly, sulfonate esters can be prepared from sulfonic acids. One common method involves the reaction of the corresponding sulfonyl chloride with an alcohol in the presence of a base. mdpi.com Alternatively, direct esterification of sulfonic acids can be achieved under certain conditions, for example, by reacting the sulfonic acid salt with a dialkyl sulfate. researchgate.net
The table below outlines general methods for the conversion of aryl sulfonic acids to sulfonamides and sulfonate esters, which are applicable to this compound.
| Starting Material | Target Functional Group | Key Reagents | General Method | Reference |
| Aryl Sulfonic Acid | Aryl Sulfonamide | 1. Thionyl chloride/Chlorosulfonic acid 2. Amine | Conversion to sulfonyl chloride, followed by amination. | researchgate.netnih.gov |
| Aryl Sulfonic Acid | Aryl Sulfonate Ester | 1. Thionyl chloride 2. Alcohol | Conversion to sulfonyl chloride, followed by esterification. | mdpi.com |
| Aryl Sulfonic Acid Salt | Aryl Sulfonate Ester | Dialkyl sulfate | Direct alkylation of the sulfonate salt. | researchgate.net |
Design and Synthesis of Hybrid Structures Incorporating Other Bioactive Scaffolds (e.g., iminocoumarines, acrylonitriles)
A powerful strategy in drug discovery is the creation of hybrid molecules, which combine two or more bioactive scaffolds to potentially achieve synergistic or additive effects, or to modulate the properties of the individual components. The imidazo[4,5-b]pyridine core has been successfully incorporated into such hybrid structures.
One notable example is the synthesis of hybrid molecules combining the imidazo[4,5-b]pyridine scaffold with iminocoumarins. A study detailed the design and synthesis of novel iminocoumarin-imidazo[4,5-b]pyridine derivatives. The synthetic approach involved a linear sequence where a substituted imidazo[4,5-b]pyridine core was linked to a 6-substituted iminocoumarin moiety. These hybrid compounds were then evaluated for a range of biological activities, including antiproliferative, antibacterial, and antiviral properties.
The acrylonitrile (B1666552) moiety is another bioactive scaffold that has been combined with the imidazo[4,5-b]pyridine core. The synthesis of such hybrids often involves the condensation of a suitably functionalized imidazo[4,5-b]pyridine with a reagent that introduces the acrylonitrile group. These derivatives have been investigated for their potential biological activities.
A summary of strategies for creating hybrid structures is provided below:
| Scaffold 1 | Scaffold 2 | Linkage Strategy | Resulting Hybrid | Reference |
| Imidazo[4,5-b]pyridine | Iminocoumarin | Amide bond formation | Imidazo[4,5-b]pyridine-iminocoumarin hybrid | |
| Imidazo[4,5-b]pyridine | Acrylonitrile | Condensation reaction | Imidazo[4,5-b]pyridine-acrylonitrile conjugate |
Biological and Pharmacological Research Perspectives of 1h Imidazo 4,5 B Pyridine 6 Sulfonic Acid Derivatives
Enzyme Target Identification and Inhibition Mechanisms
Derivatives of the 1H-imidazo[4,5-b]pyridine core have been extensively studied for their ability to modulate the activity of various enzymes, demonstrating potential applications in several therapeutic areas.
Kinase Inhibition Studies, with a Focus on Aurora Kinases and FLT3
A significant focus of research has been on the development of imidazo[4,5-b]pyridine derivatives as kinase inhibitors, particularly targeting Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govacs.orgacs.orgbohrium.comcapes.gov.br Aurora kinases are crucial for cell division, and their overexpression is linked to various cancers. bohrium.com FLT3 is a receptor tyrosine kinase, and its mutations, such as the internal tandem duplication (FLT3-ITD), are associated with a poor prognosis in acute myeloid leukemia (AML). nih.govbohrium.comcapes.gov.br
Optimization of an imidazo[4,5-b]pyridine-based series led to the identification of a potent dual inhibitor of both FLT3 and Aurora kinases. nih.govacs.orgbohrium.comcapes.gov.br One notable compound, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e), demonstrated strong inhibitory activity against Aurora-A, Aurora-B, and wild-type FLT3, as well as clinically relevant FLT3 mutants like FLT3-ITD and FLT3(D835Y). nih.govacs.orgbohrium.comcapes.gov.br This dual inhibition is a common characteristic for this series of compounds. nih.gov Further research has also focused on designing derivatives with high selectivity for Aurora-A over Aurora-B to refine their therapeutic potential. acs.org
Table 1: Kinase Inhibition Profile of Imidazo[4,5-b]pyridine Derivative 27e
| Kinase Target | Inhibition (Kd nM) |
|---|---|
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3 (wild-type) | 6.2 |
| FLT3-ITD | 38 |
| FLT3(D835Y) | 14 |
Data sourced from multiple studies. nih.govacs.orgbohrium.comcapes.gov.br
Glycosidase and Amylase Inhibition Profiles
Research into the effects of imidazo[4,5-b]pyridine derivatives on carbohydrate-metabolizing enzymes like glycosidases and amylases is an emerging area. While direct studies on 1H-imidazo[4,5-b]pyridine-6-sulfonic acid derivatives are limited, related heterocyclic compounds such as imidazole-thione and triazole-thiol derivatives have been shown to inhibit α-glucosidase and α-amylase. nih.gov For instance, 4,5-diphenylimidazole-2-thione displayed reversible, non-competitive inhibition of both enzymes. nih.gov This suggests that the broader class of imidazole-containing heterocycles, which includes the imidazo[4,5-b]pyridine scaffold, may have potential for modulating carbohydrate metabolism, a pathway relevant in conditions like diabetes. mdpi.com
Investigations into Other Enzyme Modulation and Biochemical Pathways
The biological activity of imidazo[4,5-b]pyridine derivatives extends beyond kinase inhibition. Studies have explored their effects on other enzymes and pathways. For example, certain halogenated derivatives have been synthesized as analogues of known casein kinase 2 (CK2) inhibitors. researchgate.net Additionally, some derivatives have been investigated as potential inhibitors of methionyl-tRNA synthetase in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. mdpi.com Molecular docking studies have also suggested that these compounds may interact with the active sites of dihydrofolate reductase (DHFR), an important target in antimicrobial and anticancer therapies. elsevierpure.commdpi.com
Antimicrobial Research Applications
The imidazo[4,5-b]pyridine scaffold has served as a template for the development of new antimicrobial agents, with derivatives showing activity against both bacteria and fungi. nih.govvietnamjournal.ruresearchgate.netijpbs.comeurjchem.com
Antibacterial Activity and Mechanisms of Action
Numerous studies have demonstrated the antibacterial potential of 1H-imidazo[4,5-b]pyridine derivatives. researchgate.netmdpi.com They have been tested against a range of both Gram-positive and Gram-negative bacteria. ijpbs.comresearchgate.netnih.gov For instance, certain derivatives showed greater sensitivity against the Gram-positive Bacillus cereus compared to the Gram-negative Escherichia coli. mdpi.comnih.gov In one study, a bromo-substituted derivative with a 2-imidazolinyl group exhibited moderate activity against E. coli. mdpi.comnih.gov
A significant area of investigation is their potential as antitubercular agents. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were designed and synthesized as potential inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov Several of these compounds showed potent activity against the virulent H37Rv strain, with molecular docking studies indicating promising interactions with the enzyme's active site. nih.gov
Table 2: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Bacterial Strain | Activity/Observation | Reference |
|---|---|---|
| Bacillus cereus | More sensitive compared to E. coli | mdpi.comnih.gov |
| Escherichia coli | More resistant; moderate activity with specific derivatives | mdpi.comnih.govnih.gov |
| Mycobacterium tuberculosis (H37Rv) | Potent activity with MIC values as low as 0.5 µmol/L for some derivatives | nih.gov |
| Gram-positive & Gram-negative strains | Varied activity observed across different derivatives | ijpbs.comresearchgate.netnih.gov |
Antifungal Properties of Derivatives
In addition to antibacterial effects, imidazo[4,5-b]pyridine derivatives have been evaluated for their antifungal properties. researchgate.netijpbs.com Bioassays have revealed that some compounds possess good fungicidal activity against pathogens like Puccinia polysora. researchgate.net For example, compound 7b, a specific derivative, showed an EC50 value of 4.00 mg/L, which was comparable to the commercial fungicide tebuconazole. researchgate.net Other studies have tested derivatives against Aspergillus niger and Candida albicans, with some compounds showing effective antifungal activity. ijpbs.comnih.gov
Antiviral Investigations
Derivatives of the imidazo[4,5-b]pyridine scaffold have been the subject of antiviral research, with studies exploring their efficacy against a range of DNA and RNA viruses. researchgate.netmdpi.com In one study, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their antiviral properties. mdpi.com While most of the tested compounds showed little to no broad-spectrum antiviral activity, two derivatives demonstrated selective action against the Respiratory Syncytial Virus (RSV). mdpi.com Specifically, a bromo-substituted derivative with an unsubstituted phenyl ring and a para-cyano-substituted derivative exhibited moderate activity against RSV. mdpi.com
Further research into a novel series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines also included an assessment of their antiviral potential against a wide variety of viruses. nih.govresearchgate.net However, the majority of these compounds did not display any significant antiviral effects. nih.govresearchgate.net
In a separate investigation, new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives were synthesized and tested for their antiviral activity. nih.gov Several of these compounds were found to be active against Bovine Viral Diarrhea Virus (BVDV), a pestivirus related to the Hepatitis C Virus (HCV), with activity observed in the low micromolar range. nih.gov One of the active compounds was also tested for its potential as an anti-HCV agent. nih.gov
While the direct antiviral activity of this compound itself is not extensively detailed in the provided context, the broader class of imidazo[4,5-b]pyridine derivatives has shown some promise, particularly against specific viruses like RSV and BVDV. mdpi.comnih.gov
Anti-Inflammatory Pathway Modulation Studies
The imidazo[4,5-b]pyridine scaffold has been investigated for its potential to modulate inflammatory pathways. nih.govnih.gov One area of focus has been the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov
A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed their inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov Notably, some of these compounds demonstrated potent and selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov Molecular docking studies of the most active compound supported the in vitro findings, illustrating its interaction with the active site of the COX-2 enzyme. nih.gov
Another imidazo[4,5-b]pyridine derivative has been studied for its ability to reduce the inflammatory response in human retinal pigment epithelial cells induced by tert-butyl hydroperoxide. nih.gov This suggests a potential role for these compounds in mitigating inflammation associated with conditions like retinal ischemia. nih.gov
Furthermore, research on a novel imidazo[1,2-a]pyridine (B132010) derivative has shown that it can exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov This compound was found to suppress the activity of NF-κB and the phosphorylation of STAT3, both of which are crucial transcription factors involved in the inflammatory response. nih.gov
These findings collectively indicate that derivatives of the imidazo[4,5-b]pyridine scaffold hold promise as modulators of key inflammatory pathways, with potential therapeutic applications in a variety of inflammatory conditions. nih.govnih.govnih.gov
Antioxidant Mechanisms and Radical Scavenging Activities
The antioxidant potential of imidazo[4,5-b]pyridine derivatives has been a subject of scientific inquiry, focusing on their ability to scavenge free radicals and mitigate oxidative stress. rjpbr.comnih.gov
One study confirmed the antioxidative potential of novel unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles. nih.gov Several of these derivatives displayed significantly improved antioxidant activity when compared to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov
In another investigation, the radical scavenging activity of an imidazo[1,5-a]pyrazine (B1201761) derivative was evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. acs.org At a concentration of 30 µM, this compound showed a modest free radical scavenging rate of 11.75%. acs.org
While direct studies on the antioxidant mechanisms of this compound are not detailed, the broader class of imidazo[4,5-b]pyridines has demonstrated antioxidant and radical scavenging properties. rjpbr.comnih.gov This suggests that the core heterocyclic structure may contribute to these effects, which could be further enhanced by specific substitutions.
Antiproliferative Investigations in Cell-Based Assays
The antiproliferative properties of 1H-imidazo[4,5-b]pyridine derivatives have been extensively studied in various cancer cell lines, revealing promising potential for the development of new anticancer agents. researchgate.netnih.govnih.gov
A study on a series of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines demonstrated that some derivatives exhibited strong and selective antiproliferative activity. nih.gov The introduction of a methyl group on the nitrogen atom of the imidazo[4,5-b]pyridine nucleus and a hydroxyl group on the phenyl ring at the para position were found to enhance this activity. nih.gov One of the most promising compounds, an N-methyl substituted derivative with a hydroxyl group, showed significant antiproliferative effects against a panel of cancer cell lines, including glioblastoma, pancreatic adenocarcinoma, and various leukemia cell lines, with IC50 values in the low micromolar range. nih.gov
Another investigation into cyano- and amidino-substituted imidazo[4,5-b]pyridines also identified compounds with potent antiproliferative activity. nih.gov The substitution of the pyridine (B92270) nucleus with bromine was found to markedly increase the antiproliferative effects. nih.gov Two bromo-substituted derivatives, one with an unsubstituted amidino group and another with a 2-imidazolinyl group, showed strong and selective activity against colon carcinoma cells at sub-micromolar concentrations. nih.gov
Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their cytotoxic activity against several cancer cell lines. nih.gov These compounds showed moderate cytotoxicity against breast cancer (MCF-7, MDA-MB-468), leukemia (K562), and osteosarcoma (SaOS2) cells, with the K562 cell line being the most sensitive. nih.gov
The antiproliferative activity of various imidazo[4,5-b]pyridine derivatives is summarized in the table below.
Table 1: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Type | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2,6-Diphenyl substituted imidazo[4,5-b]pyridines | Glioblastoma (LN-229), Pancreatic adenocarcinoma (Capan-1), Colorectal carcinoma (HCT-116), Lung carcinoma (NCI-H460), Leukemia (DND-41, HL-60, K-562, Z-138) | N-methyl and p-hydroxy substitutions enhanced activity. One derivative showed IC50 values of 1.45–1.90 μM against several cell lines. | nih.gov |
| Cyano- and amidino-substituted imidazo[4,5-b]pyridines | Colon carcinoma (SW620), Cervical carcinoma (HeLa) | Bromine substitution on the pyridine ring increased activity. Two compounds showed sub-micromolar IC50 values against SW620 cells. | nih.gov |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | Breast cancer (MCF-7, MDA-MB-468), Leukemia (K562), Osteosarcoma (SaOS2) | Moderate cytotoxicity observed, with K562 being the most sensitive cell line. | nih.gov |
| 2-Thioxoimidazo[4,5-b]pyridine derivatives | Various human cancer cell lines | Selected compounds were screened for antiproliferative activity. | nih.gov |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | Human colon carcinoma (HCT-116), Breast carcinoma (MCF-7) | Many derivatives exhibited potent antiproliferative and CDK9 inhibitory activities. | nih.gov |
These studies collectively highlight the potential of the imidazo[4,5-b]pyridine scaffold as a basis for the design and synthesis of novel antiproliferative agents. nih.govnih.govnih.govnih.govnih.gov
Computational Chemistry and Structure Activity Relationship Studies
Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1H-imidazo[4,5-b]pyridine derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.
Researchers have employed in-silico docking to investigate the interactions between [1H,3H] imidazo[4,5-b] pyridine (B92270) ligands and the target protein Lumazine synthase from Mycobacterium tuberculosis. nih.gov These studies have revealed that hydrogen bonding, hydrophobic interactions, charge interactions, aromatic interactions, and van der Waals forces are crucial for stabilizing the enzyme-inhibitor complex. nih.gov For instance, certain derivatives were identified as best-fit candidates based on their favorable interactions. nih.gov
In another study, docking simulations of imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have helped to identify key structural requirements for activity. nih.gov The insights gained from these docking poses, combined with 3D-QSAR models, have facilitated the proposal of new analogues with potentially improved potencies. nih.gov Similarly, docking studies of imidazo[1,2-a]pyridine (B132010) hybrids with human leukotriene A4 hydrolase (LTA4H) have shown that these compounds interact with key amino acid residues in the active site. chemmethod.com
The general findings from these docking studies on the imidazopyridine scaffold suggest that the nitrogen atoms in the heterocyclic rings are often involved in crucial hydrogen bonding interactions with the protein backbone or side chains. The planar nature of the fused ring system also facilitates π-π stacking interactions with aromatic residues in the binding pocket.
Table 1: Examples of Molecular Docking Studies on Imidazopyridine Derivatives
| Derivative Class | Target Protein | Key Interactions Observed | Reference |
| [1H,3H] imidazo[4,5-b] pyridines | Lumazine synthase | Hydrogen bonding, hydrophobic, aromatic, van der Waals | nih.gov |
| Imidazo[4,5-b]pyridines | Aurora A kinase | Not specified in abstract | nih.gov |
| Imidazo[1,2-a]pyridine hybrids | Human LTA4H | Interactions with active site amino acid residues | chemmethod.com |
| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 Protein | Binding affinity range from -8.1 to -10.4 kcal/mol | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Oxidoreductase | Interaction with His 222, Tyr 216, Lys 270 | asianpubs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.
For imidazo[4,5-b]pyridine derivatives, QSAR studies have been successfully applied to predict their antitubercular and anticancer activities. In one study, a QSAR analysis was performed on a series of imidazo[4,5-b]pyridine derivatives with potential tuberculostatic activity. nih.gov The analysis, which used nonempirical structural descriptors, revealed that the hydrophobicity of the compounds was a decisive factor for their activity. nih.gov This led to the derivation of a QSAR equation that could be used for the rational design of more active derivatives. nih.gov
Another study focused on 3D-QSAR modeling of sixty imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors. nih.gov Both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. These models showed high internal and external predictive power, with cross-validated correlation coefficients (r(cv)²) of 0.774 and 0.800, and predictive correlation coefficients (r(pred)²) of 0.933 and 0.959, respectively. nih.gov The 3D contour maps generated from these models provided a visual representation of the structural features that are favorable or unfavorable for activity, guiding the design of new, more potent inhibitors. nih.gov
These examples demonstrate the utility of QSAR in understanding the SAR of imidazo[4,5-b]pyridine derivatives and in prioritizing the synthesis of novel compounds with enhanced biological profiles.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating a wide range of molecular properties, including geometries, energies, and reactivity indices.
DFT calculations have been extensively used to study the electronic properties and reactivity of imidazo[4,5-b]pyridine derivatives. These studies provide insights into the distribution of electrons within the molecule, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). For instance, DFT calculations have been used to analyze the inhibition potential of pyridine dicarboxylic acids as corrosion inhibitors, where parameters like the energy gap (ΔE), electronegativity (χ), and the fraction of electrons transferred (ΔN) were correlated with inhibition efficiency. electrochemsci.org
In a study of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors in acidic media, DFT was used to understand the interfacial adsorption behavior. researchgate.net The calculations helped to identify the sites of nucleophilic and electrophilic attacks and to understand the donor-acceptor interactions between the inhibitor molecules and the metal surface. researchgate.netresearchgate.net
Furthermore, DFT analysis has been applied to understand the coordination chemistry of tetracyclic imidazo[4,5-b]pyridine-based molecules with metal dications. mdpi.com These calculations elucidated the electronic structures and thermodynamic stabilities of the metal-ligand complexes, highlighting the imidazole (B134444) nitrogen as a primary binding site. mdpi.com The influence of substituents on the binding affinity was also explored, showing that electron-donating groups enhance basicity and metal coordination. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations of Imidazopyridine Systems
Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These techniques provide insights into the flexibility of molecules and the stability of their complexes with biological macromolecules.
In another study, MD simulations of novel imidazo[1,2-a]pyridine hybrids complexed with human LTA4H were performed. chemmethod.com The root-mean-square deviation (RMSD) analysis from these simulations provided information on the stability of the ligand within the protein's active site and how closely it maintained its docked conformation. chemmethod.comchemmethod.com
MD simulations can also be used to explore the conformational landscape of the imidazopyridine scaffold itself, identifying low-energy conformations that may be relevant for receptor binding. This information is crucial for understanding the dynamic nature of ligand-protein interactions and for the design of ligands that can adapt to the conformational changes of their targets.
Design Principles for Selectivity and Potency Enhancement through Computational Approaches
The integration of various computational approaches has led to the development of clear design principles for enhancing the selectivity and potency of imidazopyridine derivatives.
The key takeaways from the computational studies on the 1H-imidazo[4,5-b]pyridine scaffold are:
Targeted Substitutions: QSAR and docking studies consistently point towards specific positions on the imidazopyridine ring system where substitutions can significantly impact activity. For example, in the case of tuberculostatic agents, hydrophobicity was identified as a key parameter, suggesting that the introduction of lipophilic groups could enhance potency. nih.gov
Exploitation of Key Interactions: Molecular docking studies have identified crucial hydrogen bonding and aromatic interactions that are essential for binding to various targets. nih.govnih.gov Design strategies should therefore focus on incorporating functional groups that can form these specific interactions with the target protein.
Conformational Rigidity and Flexibility: While a degree of conformational rigidity can be beneficial for pre-organizing a ligand for binding, some flexibility may be required to adapt to the target's binding site. Conformational analysis and MD simulations can help to strike the right balance.
Scaffold Hopping and Hybridization: The imidazopyridine scaffold can be combined with other pharmacophoric fragments to create hybrid molecules with novel or improved activities. chemmethod.comnih.gov Computational methods can be used to design and evaluate these hybrids before their synthesis.
Advanced Applications Beyond Traditional Medicinal Chemistry
Role in Materials Science and Polymer Chemistry
The distinct architecture of 1h-Imidazo[4,5-b]pyridine-6-sulfonic acid, featuring multiple nitrogen heteroatoms and a strongly acidic sulfonate group, makes it a highly versatile component for the design of new materials. It can function both as a coordinating ligand and a fundamental structural unit, enabling the creation of materials with tailored properties.
Ligands in Coordination Polymers
Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands. The 1h-Imidazo[4,5-b]pyridine core is an excellent candidate for creating such polymers due to the presence of multiple nitrogen atoms that can act as coordination sites for metal centers. While research on the specific sulfonic acid derivative is nascent, studies on related imidazopyridine isomers demonstrate their capability to act as effective ligands. For instance, imidazo[1,5-a]pyridine (B1214698) derivatives have been successfully used to assemble new Zn(II)-based coordination polymers. nih.gov In these structures, the nitrogen atoms of the fused heterocyclic system coordinate with the zinc ions, creating stable, multidimensional networks. nih.gov
The this compound molecule offers several potential coordination modes:
N-N Bidentate Chelator: The nitrogen atoms in the imidazole (B134444) and the adjacent pyridine (B92270) ring can form a stable five-membered chelate ring with a metal ion.
Bridging Ligand: The molecule can bridge two or more metal centers, using its different nitrogen atoms to extend the polymer network.
Multimodal Coordination: The sulfonic acid group provides an additional coordination site through its oxygen atoms, allowing for more complex and robust polymer architectures.
The interplay between the heterocyclic nitrogen sites and the sulfonate group can lead to the formation of CPs with interesting magnetic, luminescent, or porous properties, making them suitable for applications in gas storage, separation, and catalysis.
Building Blocks for Novel Functional Materials
The imidazo[4,5-b]pyridine scaffold is a valuable building block for synthesizing more complex functional molecules. dntb.gov.ua Research has demonstrated synthetic routes that start from simpler imidazole precursors and, through cyclization reactions, yield the core imidazo[4,5-b]pyridine structure. These core structures can then be further functionalized.
A key strategy involves transforming a part of the pyridine ring into a reactive moiety, such as a bromo-group, which can then participate in widely-used cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the attachment of a wide variety of other molecular fragments, effectively using the imidazo[4,5-b]pyridine as a scaffold. This modular approach enables the construction of a large library of derivatives with diverse functionalities. dntb.gov.ua The resulting molecules, which can be considered bioisosteres of naturally occurring purines, are of significant interest not only in medicinal chemistry but also in the development of organic electronic materials, dyes, and other functional materials.
Catalytic Applications in Organic Synthesis
The combination of a Lewis basic heterocyclic system (the imidazopyridine rings) and a Brønsted acidic group (the sulfonic acid) in a single molecule makes this compound a promising candidate for catalytic applications. While direct catalytic studies of this specific compound are limited, its structural components are well-known in catalysis.
Solid acid catalysts are crucial in industrial chemistry, and materials functionalized with sulfonic acid groups are among the most common examples. These catalysts are used in a variety of organic transformations, including esterification, hydration, and condensation reactions. The sulfonic acid group on the imidazopyridine ring can provide the necessary protons to facilitate these acid-catalyzed reactions.
Furthermore, the heterocyclic part of the molecule can also participate in catalysis. The nitrogen atoms can act as basic sites or as ligands to bind metal catalysts, potentially leading to bifunctional or synergistic catalytic activity. The ability to immobilize this molecule on a solid support could lead to the development of highly efficient, recoverable, and reusable catalysts, aligning with the principles of green chemistry.
Corrosion Inhibition Properties and Mechanisms
A significant application for imidazo[4,5-b]pyridine derivatives is in the protection of metals from corrosion, particularly for mild steel in acidic environments. While research has focused on derivatives like 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, the underlying principles are directly applicable to the sulfonic acid variant. These compounds have demonstrated high inhibition efficiency, which increases with their concentration in the corrosive medium.
The primary mechanism of corrosion inhibition is the adsorption of the imidazopyridine molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive acid. This adsorption process is facilitated by several features of the molecule:
Heteroatom Interaction: The nitrogen atoms in the imidazole and pyridine rings possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface.
Pi-Electron System: The delocalized π-electrons of the aromatic rings can also interact with the metal surface.
Adsorption Isotherm: The adsorption process typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The formation of this protective film significantly increases the charge transfer resistance at the metal-solution interface, thereby reducing the corrosion rate. Theoretical studies using Density Functional Theory (DFT) support these experimental findings, showing that the inhibitor molecules have a high reactivity towards the metal surface, facilitating strong adsorption.
Development as Sensing and Analytical Probes
The fused heterocyclic system of imidazopyridine exhibits inherent fluorescence, making it an attractive scaffold for the development of chemical sensors and analytical probes. Different isomers, such as imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]pyridine, have been successfully engineered into fluorescent sensors for detecting various analytes, including sulfite (B76179) and nerve agent simulants. nih.govresearchgate.netresearchgate.net
The sensing mechanism often relies on the modulation of an intramolecular charge transfer (ICT) process within the molecule. The imidazopyridine core can act as an electron donor, and when coupled with a suitable electron acceptor group, a change in the environment (e.g., binding to an analyte) can alter the efficiency of this charge transfer, leading to a detectable change in the fluorescence signal (either quenching or enhancement).
For this compound, the core ring system can serve as the fluorophore. The sulfonic acid group could play a dual role:
Analyte Recognition: It can act as a binding site for specific analytes, particularly cations or basic molecules.
Modulation of Photophysics: Its electron-withdrawing nature can influence the ICT characteristics of the molecule, and any interaction at this site could be transduced into an optical signal.
The potential to develop these compounds into highly sensitive and selective probes for environmental monitoring or biological imaging is significant, building on the successful demonstrations with related imidazopyridine isomers. rsc.org
Future Research Directions and Translational Outlook
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally friendly synthetic methods is crucial for the future of chemical research. For the imidazo[4,5-b]pyridine scaffold, a key focus is moving away from harsh reaction conditions, expensive and toxic catalysts like palladium or copper, and laborious workup procedures. acs.org
Future research will likely prioritize "green chemistry" principles. This includes the use of water or benign solvent systems like water-isopropanol (H₂O-IPA), which are non-toxic and non-flammable. acs.org One-pot tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, are being developed to streamline the synthesis of functionalized imidazo[4,5-b]pyridines. acs.org These methods not only reduce waste and energy consumption but also simplify the purification process. acs.org
Other modern, eco-friendly techniques being explored include microwave-assisted synthesis and the use of recyclable catalysts like polyethylene (B3416737) glycol (PEG). researchgate.netsioc-journal.cn Solid-phase synthesis is another promising avenue, allowing for the efficient preparation of diverse libraries of imidazo[4,5-b]pyridine derivatives. acs.org These advancements aim to make the synthesis of compounds like 1H-imidazo[4,5-b]pyridine-6-sulfonic acid more cost-effective, scalable, and sustainable.
Table 1: Comparison of Synthetic Methodologies for Imidazo[4,5-b]pyridines
| Method | Advantages | Disadvantages | References |
| Conventional Synthesis | Well-established procedures | Harsh conditions, toxic catalysts, long reaction times | acs.org |
| Green Synthesis (e.g., H₂O-IPA) | Environmentally friendly, simple, efficient | May have substrate solubility issues | acs.org |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Requires specialized equipment | eurjchem.com |
| Solid-Phase Synthesis | High-throughput, easy purification | Higher initial setup cost | acs.org |
| One-Pot Tandem Reactions | Streamlined process, less waste | Complex reaction optimization | acs.org |
Discovery of Underexplored Biological Targets for Imidazo[4,5-b]pyridine-6-sulfonic Acid Derivatives
The structural similarity of imidazo[4,5-b]pyridines to natural purines makes them ideal candidates for interacting with a wide range of biological targets. nih.gov While their roles as kinase inhibitors and anticancer agents are well-documented, future research is set to uncover novel therapeutic applications. nih.govnih.govcapes.gov.br
New potential targets for imidazo[4,5-b]pyridine derivatives include:
Antimicrobial Targets: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal agents. mdpi.com Imidazo[4,5-b]pyridines have shown promise against various microbial strains, and future work will likely focus on identifying their specific molecular targets within pathogens, such as enzymes essential for cell wall synthesis or DNA replication. mdpi.commdpi.com For instance, some derivatives have shown activity against E. coli and S. aureus. mdpi.commdpi.com
Antiviral Targets: Certain derivatives have demonstrated activity against viruses like the respiratory syncytial virus (RSV). mdpi.com Further exploration could reveal their potential against a broader spectrum of viral diseases by targeting viral enzymes or host factors necessary for viral replication.
Neurological Targets: The imidazopyridine scaffold is present in compounds that modulate central nervous system (CNS) targets, including receptors and enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Future studies could investigate derivatives of this compound for their ability to interact with targets such as β-secretase, γ-secretase, or various neurotransmitter receptors. nih.gov
Anti-inflammatory and Immunomodulatory Targets: The potential of these compounds to act as anti-inflammatory and immunomodulatory agents is an emerging area of interest. mdpi.com Research could focus on their effects on key signaling pathways in the immune system.
Development of Multi-Targeted Therapeutic Agents
Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. This has led to a growing interest in multi-targeted therapeutic agents, which can simultaneously modulate several key biological targets. The imidazo[4,5-b]pyridine scaffold is particularly well-suited for the design of such agents due to its ability to be functionalized at multiple positions. nih.gov
A notable example is the development of dual inhibitors that target both FLT3 kinase and Aurora kinases, which are implicated in acute myeloid leukemia. acs.org Future research will likely expand on this concept, aiming to design single molecules that can, for instance, inhibit tumor growth while also suppressing angiogenesis, or that combine anti-inflammatory and neuroprotective properties. This approach could lead to more effective and holistic treatment strategies for complex diseases.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.govmdpi.com These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, significantly accelerating the research and development process. mdpi.comspringernature.com
For the this compound family, AI and ML can be applied in several ways:
Virtual Screening: AI algorithms can screen large virtual libraries of imidazo[4,5-b]pyridine derivatives to identify candidates with a high probability of binding to a specific biological target. nih.gov
De Novo Design: Generative AI models can design entirely new imidazo[4,s-b]pyridine-based structures with desired properties, moving beyond simple modification of existing compounds. mdpi.com
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can predict the biological activity of new derivatives based on their chemical structure, guiding the synthesis of more potent and selective compounds. slideshare.net
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. AI models can help to prioritize compounds with favorable drug-like properties. springernature.com
By integrating these computational approaches, researchers can more efficiently design and optimize imidazo[4,5-b]pyridine derivatives for specific therapeutic applications, reducing the time and cost of drug development. mdpi.com
Potential for Environmentally Benign Chemical Processes and Circular Economy Applications
The principles of green chemistry are increasingly being applied to the synthesis of imidazo[4,5-b]pyridines, as discussed in section 8.1. The use of water as a solvent, development of one-pot syntheses, and utilization of eco-friendly catalysts are key steps toward creating more sustainable chemical processes. acs.orgresearchgate.netresearchgate.net
Looking further ahead, there is potential to explore the role of these compounds and their synthetic intermediates within a circular economy framework. This could involve:
Biodegradable Derivatives: Designing imidazo[4,5-b]pyridine-based molecules, for applications such as agrochemicals, that are effective but also readily biodegradable, minimizing their environmental persistence.
Catalyst Recycling: Developing robust and easily recyclable catalytic systems for their synthesis, reducing waste and conserving precious metals.
Corrosion Inhibition: Some studies have investigated the potential of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for industrial metals. uctm.edu This application aligns with circular economy principles by extending the lifespan of materials and reducing the need for replacement. Future research could optimize these properties for industrial use.
While the direct application of this compound in a circular economy is still a nascent concept, the broader trend towards sustainable chemistry in the synthesis and application of its parent scaffold points to a more environmentally conscious future for this class of compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1H-Imidazo[4,5-b]pyridine-6-sulfonic acid derivatives with high purity?
- Methodological Answer : Derivatives of imidazo[4,5-b]pyridine scaffolds are typically synthesized via cyclocondensation reactions. For example, the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) involves ammonia and formaldehyde reacting with phenylacetaldehyde and creatine analogs under thermal conditions (e.g., 180°C for 2 hours). Key steps include:
- Purification via column chromatography (silica gel, methanol/dichloromethane eluent).
- Characterization using LC-MS to confirm molecular weight and HPLC to assess purity (>95%).
- Critical parameters: pH control (7.0–9.0) and inert atmosphere to minimize side reactions.
Q. Which analytical techniques are most effective for characterizing imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H/¹³C NMR to confirm regioselectivity and substituent positioning (e.g., aromatic protons at δ 7.2–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas (e.g., C₁₃H₁₂N₄ for PhIP, [M+H]⁺ at m/z 225.1135).
- HPLC-UV : For purity assessment (C18 column, acetonitrile/water gradient).
Q. How can researchers optimize reaction conditions for imidazo[4,5-b]pyridine sulfonation?
- Methodological Answer : Sulfonation at the 6-position requires precise control of sulfonating agents (e.g., chlorosulfonic acid) and temperature.
- Use a 1:1.2 molar ratio of precursor to sulfonating agent.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane).
- Quench with ice-water to isolate the sulfonic acid derivative.
Advanced Research Questions
Q. How can computational methods improve the design of imidazo[4,5-b]pyridine-based reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can predict reaction pathways and transition states. For example:
- Simulate intermediates in PhIP formation to identify rate-limiting steps.
- Use molecular docking to assess binding affinity in biological studies.
- Software tools: Gaussian, ORCA, or VASP for energy minimization.
Q. What strategies resolve contradictions in spectroscopic data for imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or impurities. Mitigation strategies include:
- Variable Temperature NMR : To detect tautomeric equilibria (e.g., imidazole ring proton shifts at 25°C vs. −40°C).
- LC-MS/MS Fragmentation : To distinguish isobaric impurities.
- X-ray Crystallography : For definitive structural confirmation (e.g., CCDC deposition codes).
Q. How does factorial design enhance the optimization of imidazo[4,5-b]pyridine synthesis?
- Methodological Answer : A 2³ factorial design can evaluate three variables (temperature, catalyst loading, solvent ratio) with eight experimental runs. Example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 120 | 180 |
| Catalyst (mol%) | 5 | 10 |
| Solvent (MeOH:H₂O) | 3:1 | 1:1 |
- Analyze yield data using ANOVA to identify significant factors (e.g., temperature contributes 70% variance).
Q. What role do intermediates play in the mechanistic pathways of imidazo[4,5-b]pyridine formation?
- Methodological Answer : Key intermediates include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
